molecular formula C18H11ClN2O2 B3610178 3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone

3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone

Cat. No. B3610178
M. Wt: 322.7 g/mol
InChI Key: DHYFYOIUQUNCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone, also known as CHFQ, is a quinazolinone derivative with potential applications in the field of medicinal chemistry. This compound has been studied for its ability to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways. In

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone involves the inhibition of protein kinases, particularly CDKs and GSK-3. By inhibiting these enzymes, this compound disrupts cell signaling pathways, which can lead to cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits CDKs and GSK-3, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. In vivo studies have demonstrated that this compound has neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone is its ability to inhibit multiple protein kinases, which may make it a more effective therapeutic agent than compounds that target a single kinase. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. One limitation of this compound is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone. One potential application is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.

Scientific Research Applications

3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to inhibit several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). CDKs play a crucial role in cell cycle regulation, and their dysregulation is often observed in cancer cells. GSK-3 is involved in several signaling pathways, including the Wnt/β-catenin pathway, which is implicated in several diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

3-(2-chlorophenyl)-2-(furan-3-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c19-14-6-2-4-8-16(14)21-17(12-9-10-23-11-12)20-15-7-3-1-5-13(15)18(21)22/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYFYOIUQUNCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=COC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone
Reactant of Route 2
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone
Reactant of Route 3
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone
Reactant of Route 4
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone
Reactant of Route 5
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone
Reactant of Route 6
3-(2-chlorophenyl)-2-(3-furyl)-4(3H)-quinazolinone

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